molecular formula C20H21FN2O4 B11377417 5-fluoro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

5-fluoro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11377417
M. Wt: 372.4 g/mol
InChI Key: CALRVHHQLCZDMA-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the furan and morpholine rings, and the final coupling reactions. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Furan Ring: The furan ring can be introduced via reactions such as the Vilsmeier-Haack reaction.

    Morpholine Ring Addition: The morpholine ring can be added through nucleophilic substitution reactions.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methylbenzofuran: Shares the benzofuran core but lacks the furan and morpholine rings.

    N-(2-furylmethyl)morpholine: Contains the furan and morpholine rings but lacks the benzofuran core.

Uniqueness

5-fluoro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of the benzofuran core, furan ring, and morpholine ring. This unique structure may confer specific properties and activities that are not observed in similar compounds, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

5-fluoro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H21FN2O4/c1-13-15-11-14(21)4-5-17(15)27-19(13)20(24)22-12-16(18-3-2-8-26-18)23-6-9-25-10-7-23/h2-5,8,11,16H,6-7,9-10,12H2,1H3,(H,22,24)

InChI Key

CALRVHHQLCZDMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4CCOCC4

Origin of Product

United States

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